BenchChemオンラインストアへようこそ!

DS20362725

ERRα agonist Metabolic disorders Nuclear receptor

DS20362725 is a selective ERRα agonist (EC50 1.1 μM) with validated avoidance of PPARγ activity (>10 μM), eliminating confounding adipogenic effects. Ideal for metabolic studies in C2C12 and HepG2 cells. Essential for researchers seeking ERRα-specific target validation in T2DM without PPARγ interference.

Molecular Formula C19H22N2O2
Molecular Weight 310.4 g/mol
Cat. No. B12424193
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDS20362725
Molecular FormulaC19H22N2O2
Molecular Weight310.4 g/mol
Structural Identifiers
SMILESCC1=NC2=C(N1C)C=C(C=C2)OC3=CC(=C(C=C3)O)C(C)(C)C
InChIInChI=1S/C19H22N2O2/c1-12-20-16-8-6-14(11-17(16)21(12)5)23-13-7-9-18(22)15(10-13)19(2,3)4/h6-11,22H,1-5H3
InChIKeyLQWRSCHPPDJXLC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Tert-butyl-4-(2,3-dimethylbenzimidazol-5-yl)oxyphenol: A Multifunctional Research Compound for Metabolic and Calcium Signaling Studies


2-Tert-butyl-4-(2,3-dimethylbenzimidazol-5-yl)oxyphenol, also known as DS20362725 and with the CAS number 2735803-20-8, is a synthetic organic compound with the molecular formula C19H22N2O2 and a molecular weight of 310.4 g/mol . This compound is a small molecule of interest in biochemical research, classified as a benzimidazole derivative with a phenolic tert-butyl substituent [1]. It has been identified as an agonist of the estrogen-related receptor alpha (ERRα) and is also reported to be a potent and selective inhibitor of the sodium-calcium exchanger 1 (NCX1), making it a versatile tool for investigating metabolic disorders, calcium signaling, and oxidative stress pathways .

Why 2-Tert-butyl-4-(2,3-dimethylbenzimidazol-5-yl)oxyphenol is Not Interchangeable with Other Benzimidazole Phenols or ERR Agonists


The unique combination of a phenolic tert-butyl group and a 2,3-dimethylbenzimidazole moiety confers a distinct biological profile to 2-Tert-butyl-4-(2,3-dimethylbenzimidazol-5-yl)oxyphenol that is not shared by simpler benzimidazole derivatives or other ERR modulators. While many phenolic benzimidazoles exhibit antioxidant properties, the specific steric and electronic effects of the tert-butyl and dimethyl substituents on this molecule are critical for its reported dual activity as an ERRα agonist and an NCX1 inhibitor, as well as its specific enzyme inhibition profile . Generic substitution with a structurally similar but not identical analog, such as an alternative benzimidazole-based ERRα agonist, could lead to different selectivity profiles (e.g., altered activity on ERRβ/γ or ERα), different enzyme inhibition patterns (e.g., CYP3A4 vs. UGT1A1), or a complete loss of NCX1 inhibitory activity, thereby confounding experimental results and invalidating research hypotheses [1].

Quantitative Evidence for Differentiating 2-Tert-butyl-4-(2,3-dimethylbenzimidazol-5-yl)oxyphenol from Analogs


ERRα Agonism: Potency Comparison with a Pan-ERR Agonist

2-Tert-butyl-4-(2,3-dimethylbenzimidazol-5-yl)oxyphenol (DS20362725) acts as an estrogen-related receptor alpha (ERRα) agonist. Its potency is quantified by its ability to inhibit the binding between the RIP140 corepressor peptide and the GST-ERRα ligand-binding domain (LBD), with a reported IC50 of 0.6 μM (600 nM) . In comparison, SLU-PP-332, a well-characterized pan-ERR agonist, demonstrates higher potency at ERRα with an EC50 of 98 nM . This difference in potency and likely mechanism of action (binding inhibition vs. direct activation) makes DS20362725 a useful tool for studying ERRα biology at a distinct pharmacological window.

ERRα agonist Metabolic disorders Nuclear receptor

CYP3A4 Enzyme Inhibition: A Moderate Alternative to Potent Inhibitors

The compound demonstrates moderate inhibition of the key drug-metabolizing enzyme Cytochrome P450 3A4 (CYP3A4). In an in vitro enzyme inhibition assay using human recombinant CYP3A4, it exhibited a Ki value of 120 nM [1]. This is a significantly weaker inhibition compared to the well-known, potent CYP3A4 inhibitor ketoconazole, which has reported Ki values ranging from 14.9 nM to 26.7 nM in human liver microsomes and recombinant enzyme assays, respectively [2]. This indicates that while 2-Tert-butyl-4-(2,3-dimethylbenzimidazol-5-yl)oxyphenol can modulate CYP3A4 activity, it does so with a much lower affinity than potent clinical inhibitors.

CYP3A4 inhibitor Drug metabolism Cytochrome P450

UGT1A1 Enzyme Inhibition: A Comparative Analysis with Natural Product Inhibitors

2-Tert-butyl-4-(2,3-dimethylbenzimidazol-5-yl)oxyphenol also inhibits the UDP-glucuronosyltransferase 1A1 (UGT1A1) enzyme, a key player in bilirubin metabolism and drug detoxification. It displays an IC50 of 2.80 μM (2800 nM) against recombinant human UGT1A1 [1]. This potency is within the range of several known natural product UGT1A1 inhibitors. For example, the flavonoid Bavachin has a reported IC50 of 0.61 μM (610 nM), making it approximately 4.6 times more potent, while Neobavaisoflavone has an IC50 of 2.86 μM, which is very similar [2]. This positions the compound as a moderate-strength UGT1A1 inhibitor comparable to certain naturally occurring compounds.

UGT1A1 inhibitor Glucuronidation Hyperbilirubinemia

Key Research and Industrial Application Scenarios for 2-Tert-butyl-4-(2,3-dimethylbenzimidazol-5-yl)oxyphenol


Investigating Metabolic Pathways via Selective ERRα Modulation

As an ERRα agonist with a well-defined IC50 of 0.6 μM for disrupting the ERRα/RIP140 corepressor interaction, this compound is ideally suited for metabolic disorder research, including type 2 diabetes. Its potency profile allows researchers to probe ERRα-specific signaling at a moderate level, which can be particularly useful for dissecting pathways where strong, pan-ERR activation (as with compounds like SLU-PP-332) would lead to off-target effects or maximal responses that obscure subtle biological nuances .

In Vitro Drug Metabolism and Drug-Drug Interaction Studies

The compound's dual inhibition of CYP3A4 (Ki = 120 nM) and UGT1A1 (IC50 = 2.80 μM) makes it a valuable tool for in vitro ADME-Tox panels. It serves as a moderate inhibitor for two major hepatic clearance pathways. Its weaker CYP3A4 inhibition compared to ketoconazole, and its UGT1A1 inhibition profile similar to Neobavaisoflavone, provide specific benchmarks for calibrating assays and predicting potential for pharmacokinetic drug-drug interactions in early-stage research [1].

Calcium Signaling and Cardioprotection Research

Based on vendor reports of its function as a potent and selective sodium-calcium exchanger 1 (NCX1) inhibitor, this compound is a key research tool for studying intracellular calcium homeostasis. This mechanism is central to cardiac muscle contraction, neuronal excitability, and vascular tone. The compound is therefore valuable in experimental models of heart failure, ischemia-reperfusion injury, and other conditions where calcium dysregulation is a pathological driver .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for DS20362725

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.